(4-(Mercaptomethyl)phenyl)boronic acid
Description
(4-(Mercaptomethyl)phenyl)boronic acid is an organoboronic acid derivative featuring a boronic acid group (-B(OH)₂) and a mercaptomethyl (-CH₂SH) substituent at the para position of a benzene ring. This compound combines the reactivity of boronic acids—known for forming reversible covalent bonds with diols and amines—with the thiol functionality, which enables participation in disulfide bonding and metal coordination.
Properties
Molecular Formula |
C7H9BO2S |
|---|---|
Molecular Weight |
168.03 g/mol |
IUPAC Name |
[4-(sulfanylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BO2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,9-11H,5H2 |
InChI Key |
ADCNCRKVLBEBIF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CS)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring critically influences solubility, stability, and reactivity:
Table 1: Structural and Physicochemical Comparison
- Solubility : The mercaptomethyl group (-CH₂SH) is expected to enhance aqueous solubility compared to hydrophobic groups like methylthio (-SMe) but less than the polar -SH group. Bulky aromatic substituents (e.g., naphthyl in ) reduce solubility, complicating in vitro assays .
- Reactivity: The -CH₂SH group may engage in thiol-specific reactions (e.g., gold-thiol interactions in nanomaterials), while boronic acid enables glucose sensing (as seen in phenylboronic acid-based carbon dots ).
Preparation Methods
Step 1: Formation of 4-tert-Butylthiophenyl Bromide
- Reactants: 4-bromo thiophenol and tert-butyl chloride
- Catalyst: Anhydrous aluminum chloride (AlCl3)
- Conditions: 10–30 °C, 3–4 hours under nitrogen atmosphere
- Workup: pH adjusted to 12–14 with aqueous base at 0–10 °C, followed by extraction and distillation
- Outcome: 4-tert-butylthiophenyl bromide obtained with 83.76–88.73% yield and purity around 99.2–99.4% (GC)
Step 2: Lithiation and Boronation to Form 4-tert-Butylmercaptophenyl Boronic Acid
- Reactants: 4-tert-butylthiophenyl bromide, n-butyl lithium, triisopropyl borate
- Solvent: Tetrahydrofuran (THF)
- Conditions: Low temperature lithiation at -78 to -70 °C, reaction for 1.5–3 hours
- Workup: Acidic quench to pH 3–4 with 15% hydrochloric acid, extraction, drying, and crystallization using non-polar solvents such as n-heptane
- Outcome: 4-tert-butylmercaptophenyl boronic acid with 73.63–78.86% yield and 98.2–98.4% purity (HPLC)
Step 3: Deprotection to Yield this compound
- Reactants: 4-tert-butylmercaptophenyl boronic acid, aniline, aluminum chloride
- Solvent: Methylene dichloride
- Conditions: 10–30 °C, 8–24 hours under nitrogen
- Workup: Water quench, extraction, drying, and crystallization
- Outcome: Final product with 79.67% yield and 98.8% purity (HPLC)
Reaction Parameters and Yields Summary
| Step | Reactants & Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-bromo thiophenol + tert-butyl chloride + AlCl3 | 10–30 | 3–4 | 83.76–88.73 | 99.2–99.4 (GC) | Base pH adjustment to 12–14; extraction and distillation |
| 2 | 4-tert-butylthiophenyl bromide + n-BuLi + triisopropyl borate + THF | -78 to -70 | 1.5–3 | 73.63–78.86 | 98.2–98.4 (HPLC) | Acidic quench to pH 3–4; crystallization with n-heptane |
| 3 | 4-tert-butylmercaptophenyl boronic acid + aniline + AlCl3 + methylene dichloride | 10–30 | 8–24 | 79.67 | 98.8 (HPLC) | Water quench; extraction and crystallization |
Detailed Reaction Mechanisms and Notes
- Step 1 Mechanism: Electrophilic aromatic substitution where tert-butyl chloride, activated by aluminum chloride, alkylates the 4-bromo thiophenol at the thiol group to form the tert-butyl sulfide intermediate.
- Step 2 Mechanism: Halogen-lithium exchange occurs at low temperature with n-butyl lithium, generating an aryllithium intermediate that reacts with triisopropyl borate to form the boronate ester intermediate. Acidic workup hydrolyzes the ester to the boronic acid.
- Step 3 Mechanism: The tert-butyl protecting group is removed under Lewis acid catalysis (AlCl3) in the presence of aniline, yielding the free mercaptomethyl boronic acid.
Purification Techniques
Purification of boronic acids and their derivatives, including this compound, often involves:
- Extraction: Using organic solvents such as ethyl acetate to separate product from aqueous layers.
- Crystallization: Employing non-polar solvents like n-heptane or normal hexane to induce crystallization and improve purity.
- Drying: Vacuum drying or oven drying to remove residual solvents.
- Filtration: Removal of solid impurities and isolation of pure crystalline product.
A patent (WO2005019229A1) also discusses general purification processes for boronic acids, emphasizing the importance of controlling pH during extraction and using appropriate solvents to achieve high purity and yield.
Summary Table of Key Reagents and Conditions
| Reagent/Material | Role | Typical Amounts | Conditions |
|---|---|---|---|
| 4-Bromo thiophenol | Starting material | 100 g (0.53 mol) | Nitrogen atmosphere, 10–30 °C |
| Tert-butyl chloride | Alkylating agent | 53.86–95.47 g (0.58–1.03 mol) | 10–30 °C |
| Aluminum chloride (AlCl3) | Lewis acid catalyst | 2.12–5.29 g (0.016–0.040 mol) | 10–30 °C |
| n-Butyl lithium | Lithiation reagent | 166–225 mL (0.53–0.56 mol) | -78 to -70 °C |
| Triisopropyl borate | Boronation agent | 150–166 g (0.80–0.89 mol) | -78 to -70 °C |
| Aniline | Deprotection agent | 195 g (2.47 mol) | 10–30 °C |
| Solvents (THF, ethyl acetate, n-heptane) | Reaction and purification media | Various | Room temperature to low temperature |
Research Findings and Practical Considerations
- The multi-step synthetic route provides a robust method to obtain this compound with high purity (>98%) and good overall yields (~50–60% cumulative).
- Temperature control during lithiation and boronation is critical to avoid side reactions and degradation.
- pH adjustments during workup stages are essential for efficient extraction and product isolation.
- The use of aluminum chloride as a Lewis acid catalyst is effective for both alkylation and deprotection steps.
- Crystallization from non-polar solvents enhances product purity and facilitates handling.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of (4-(Mercaptomethyl)phenyl)boronic acid to improve yield and purity? A:
-
Key Parameters : Optimize reaction temperature, solvent system, and catalyst loading. For example, palladium or nickel catalysts enhance cross-coupling efficiency in Suzuki reactions .
-
Workflow :
- Precursor Selection : Use substituted phenylboronic acids (e.g., 4-(methylthio)phenyl boronic acid) with controlled stoichiometry to minimize side reactions .
- Purification : Employ column chromatography or recrystallization (e.g., using DMSO or MeOD as solvents) to isolate the product .
- Yield Monitoring : Track yields via NMR integration of key protons (e.g., aromatic δ 7.86–7.34 ppm for 4-(methylthio) derivatives) .
-
Data Table :
Precursor Catalyst Solvent Yield (%) Purity (NMR) 4-(methylthio)phenyl Pd(PPh₃)₄ DMSO 85% >95% 4-(hydroxymethyl)phenyl Rh(I) MeOD 73% >90%
Characterization Techniques
Q: What advanced spectroscopic methods are recommended for confirming the structure of This compound ? A:
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., δ 4.67 ppm for -CH₂SH in 4-(mercaptomethyl) derivatives) .
- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]+ at m/z 154.0259) .
- IR Spectroscopy : Identify B-O (∼1350 cm⁻¹) and S-H (∼2550 cm⁻¹) stretches .
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (noted in studies on analogous boronic acids) .
Reaction Mechanisms
Q: What is the role of This compound in cross-coupling reactions, and how can reaction kinetics be studied? A:
- Mechanistic Role : Acts as a nucleophile in Suzuki-Miyaura couplings, forming transient boronate intermediates with Pd catalysts . The -SH group enhances stability via thiol-metal interactions .
- Kinetic Analysis :
- Case Study : Oxidative coupling under electric potentials (200 mV) increased conductance in single-molecule junctions, correlating with reaction efficiency .
Biological Interactions
Q: How does This compound interact with biomolecules, and what techniques quantify these interactions? A:
- Binding Mechanisms : Forms reversible bonds with diols (e.g., glycoproteins) via boronate ester formation .
- Quantitative Methods :
- Application Example : Functionalized Fe₃O₄-C-Au microspheres with this compound selectively enriched glycoproteins with >90% efficiency .
Electronic Properties
Q: How can the conductance properties of This compound be measured in single-molecule junctions? A:
- Experimental Setup : Use scanning tunneling microscopy (STM) break-junction techniques under controlled voltages (100–200 mV) .
- Data Interpretation :
- 2D Conductance Histograms : Identify predominant conductance peaks (e.g., 0.01–0.1 G₀) .
- Voltage Dependence : Higher voltages (200 mV) promote oxidative coupling, altering electron transport pathways .
Data Contradictions
Q: How should researchers resolve discrepancies in spectroscopic data when synthesizing derivatives? A:
- Cross-Validation : Compare NMR (e.g., δ 2.53 ppm for -SCH₃ in DMSO vs. δ 2.64 ppm in MeOD ) with theoretical simulations (DFT calculations).
- Controlled Replicates : Repeat syntheses under inert atmospheres to rule out oxidation of -SH groups .
- Alternative Techniques : Use XPS to confirm boron oxidation states if NMR is inconclusive .
Advanced Applications
Q: What emerging applications exploit the unique properties of This compound ? A:
- Drug Development : Acts as a tubulin polymerization inhibitor (IC₅₀ = 21–22 μM) by mimicking combretastatin’s binding .
- Materials Science : Modifies graphitic materials via AgNO₃-mediated covalent functionalization, enhancing conductivity .
- Biosensing : Integrates into carbon dots for glucose detection (LOD = 9 μM) via fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
